4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

Description

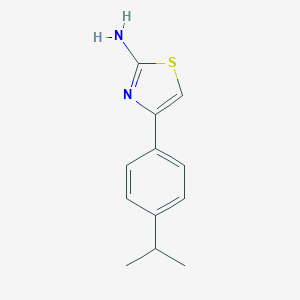

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBAQAAATDLTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350101 | |

| Record name | 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108481-92-1 | |

| Record name | 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108481-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine, a member of the 2-aminothiazole class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is a substituted aminothiazole with an isopropylphenyl group at the 4-position of the thiazole ring. The core structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with an amino group attached at the 2-position.

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂S | [1][2] |

| Molecular Weight | 218.32 g/mol | [1][2] |

| CAS Number | 108481-92-1 | [2] |

| Appearance | Solid | General knowledge |

| Purity | Typically ≥95% for research chemicals | General knowledge |

Synthesis

The synthesis of 4-substituted-2-aminothiazoles is commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the likely precursors are 2-bromo-1-(4-isopropylphenyl)ethanone and thiourea.

Caption: Synthetic workflow for this compound.

General Experimental Protocol

The following is a representative protocol for the synthesis of 4-phenylthiazol-2-amine derivatives, adapted for the target molecule.

Materials:

-

2-bromo-1-(4-isopropylphenyl)ethanone

-

Thiourea

-

Ethanol

-

Ammonium hydroxide solution

-

Diethyl ether

-

Methanol

Procedure:

-

A mixture of 2-bromo-1-(4-isopropylphenyl)ethanone (1 equivalent) and thiourea (2 equivalents) is dissolved in ethanol.

-

The reaction mixture is heated under reflux for several hours (typically 12 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is washed with diethyl ether to remove any unreacted starting materials.

-

The resulting solid is then treated with an ammonium hydroxide solution to neutralize any acid formed during the reaction and to precipitate the free amine.

-

The crude product is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Potential Biological Activities

While specific biological data for this compound is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The activities of this class of compounds are diverse and have been the subject of extensive research in medicinal chemistry.

Table 2: Potential Biological Activities of the 2-Aminothiazole Scaffold

| Biological Activity | Description |

| Anticancer | Many 2-aminothiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action can include inhibition of kinases, tubulin polymerization, and induction of apoptosis. |

| Antimicrobial | This class of compounds has shown activity against a range of bacteria and fungi. The proposed mechanisms involve the disruption of microbial cell walls or interference with essential metabolic pathways. |

| Anti-inflammatory | Some 2-aminothiazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways. |

| Antiviral | Certain compounds containing the 2-aminothiazole moiety have been investigated for their antiviral activity, including against HIV. |

| Neuroprotective | Research has suggested that some derivatives may have neuroprotective effects, which could be relevant for the treatment of neurodegenerative diseases. |

It is important to note that the specific biological profile of this compound would need to be determined through dedicated in vitro and in vivo studies.

Potential Signaling Pathways

Given the prevalence of anticancer activity within the 2-aminothiazole class, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for a generic 2-aminothiazole derivative as a kinase inhibitor. This is a conceptual diagram and has not been experimentally validated for this compound.

Caption: Hypothetical signaling pathway for a 2-aminothiazole derivative.

Conclusion

This compound is a chemical compound belonging to the versatile 2-aminothiazole class. Its structure is well-defined, and a general synthetic route via the Hantzsch synthesis is readily applicable. While specific biological data for this particular molecule is limited, the broader class of 2-aminothiazoles exhibits a wide range of promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound. This would involve a comprehensive screening of its activity against various biological targets and an in-depth investigation of its mechanism of action.

References

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a substituted aminothiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and an exploration of its potential biological activities based on related structures.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₄N₂S | |

| Molecular Weight | 218.32 g/mol | |

| IUPAC Name | 4-(4-isopropylphenyl)-1,3-thiazol-2-amine | N/A |

| CAS Number | 108481-92-1 | |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Melting Point | Not Reported (predicted: 140-160 °C) | Prediction |

| Boiling Point | Not Reported | N/A |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [3] (by analogy) |

| logP (calculated) | 3.75 | [2] |

| pKa | Not Reported | N/A |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR, and expected characteristic peaks for IR spectroscopy based on the analysis of its chemical structure and data from analogous compounds.[4][5][6][7][8][9][10]

¹H NMR (Predicted)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d, J=8.0 Hz | 2H | Ar-H (ortho to isopropyl) |

| ~7.25 | d, J=8.0 Hz | 2H | Ar-H (meta to isopropyl) |

| ~6.80 | s | 1H | Thiazole C5-H |

| ~5.50 | br s | 2H | -NH₂ |

| ~2.95 | sept, J=7.0 Hz | 1H | -CH(CH₃)₂ |

| ~1.25 | d, J=7.0 Hz | 6H | -CH(CH₃)₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ ppm) | Assignment |

| ~168 | Thiazole C2-N |

| ~150 | Thiazole C4 |

| ~149 | Ar-C (ipso to isopropyl) |

| ~132 | Ar-C (ipso to thiazole) |

| ~127 | Ar-CH (meta to isopropyl) |

| ~126 | Ar-CH (ortho to isopropyl) |

| ~105 | Thiazole C5 |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium | N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | N-H bend (amine) |

| ~1580 | Strong | C=N stretch (thiazole) |

| ~1500 | Strong | Aromatic C=C stretch |

| ~830 | Strong | p-substituted benzene C-H bend |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 218 | [M]⁺ |

| 203 | [M - CH₃]⁺ |

| 175 | [M - C₃H₇]⁺ |

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[11][12][13][14] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the likely starting materials are 2-bromo-1-(4-isopropylphenyl)ethanone and thiourea.

Reaction Scheme:

Materials:

-

2-bromo-1-(4-isopropylphenyl)ethanone

-

Thiourea

-

Ethanol

-

5% Sodium Carbonate solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-isopropylphenyl)ethanone (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[11]

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.[14]

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.[15]

Diagram of Synthesis Workflow:

Caption: Hantzsch synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][16][17]

Potential Therapeutic Areas:

-

Anticancer: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity. Some have been shown to act as inhibitors of crucial enzymes in cancer progression, such as topoisomerase-II.[2]

-

Anti-inflammatory: Certain 2-amino-4-arylthiazoles have been identified as inhibitors of 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[18]

-

Antimicrobial: The 2-aminothiazole moiety is present in several compounds with significant antibacterial and antifungal properties.[19][20]

-

Antitubercular: A number of 2-aminothiazole derivatives have shown promising activity against Mycobacterium tuberculosis.[17]

Potential Signaling Pathways:

Given the activities of related compounds, this compound could potentially interact with various signaling pathways, including those involved in cell cycle regulation, inflammation, and microbial pathogenesis. For instance, as a potential topoisomerase-II inhibitor, it could interfere with DNA replication and repair in cancer cells. As a potential 5-LOX inhibitor, it could modulate inflammatory pathways.

Diagram of Potential Biological Activities:

Caption: Potential therapeutic areas for this compound.

Conclusion

This compound is a readily synthesizable compound with significant potential for further investigation in drug discovery and development. While detailed experimental data is currently limited, this guide provides a solid foundation of its physicochemical properties, a reliable synthetic protocol, and a clear rationale for exploring its biological activities based on the well-established importance of the 2-aminothiazole scaffold. Further experimental studies are warranted to fully characterize this compound and elucidate its therapeutic potential.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. compoundchem.com [compoundchem.com]

- 9. epfl.ch [epfl.ch]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

In-depth Technical Guide: Characterization of 4-(4-isopropylphenyl)thiazol-2-amine (CAS Number: 108481-92-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for the compound identified by CAS number 108481-92-1, chemically known as 4-(4-isopropylphenyl)thiazol-2-amine. This molecule belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. This document compiles available physicochemical data, spectroscopic characterization, a probable synthetic route, and potential biological activities, presented in a format tailored for researchers and professionals in drug development.

Physicochemical Properties

Quantitative physicochemical data for 4-(4-isopropylphenyl)thiazol-2-amine is not extensively available in peer-reviewed literature. The following table summarizes the available information from commercial suppliers and computational predictions.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₄N₂S | - |

| Molecular Weight | 218.32 g/mol | - |

| Calculated LogP | 3.75 | Hit2Lead[1] |

| Purity | ≥95% | Hit2Lead[1] |

| Appearance | Solid (predicted) | - |

Note: LogP is a calculated value and may not reflect experimental results. Purity is as reported by a commercial supplier.

Spectroscopic Characterization

Detailed spectroscopic data for 4-(4-isopropylphenyl)thiazol-2-amine is limited. This section presents the available experimental data and predicted spectral characteristics based on analogous compounds.

¹H NMR Spectroscopy

A proton NMR spectrum for 4-(4-isopropylphenyl)thiazol-2-amine is available and the predicted chemical shifts are detailed in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | Doublet | 2H | Ar-H (ortho to isopropyl) |

| ~7.2 | Doublet | 2H | Ar-H (meta to isopropyl) |

| ~6.7 | Singlet | 1H | Thiazole-H |

| ~5.1 | Broad Singlet | 2H | -NH₂ |

| ~2.9 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

Note: The provided ¹H NMR spectrum from ChemicalBook lacks detailed peak assignments and coupling constants. The assignments above are predicted based on standard chemical shift values and splitting patterns.

¹³C NMR Spectroscopy

No experimental ¹³C NMR spectrum for 4-(4-isopropylphenyl)thiazol-2-amine has been found in the public domain. The following table provides predicted chemical shifts based on the analysis of structurally related 2-aminothiazole derivatives.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~168 | C2 (Thiazole, C-NH₂) |

| ~149 | C4 (Thiazole, C-Ar) |

| ~148 | C (Ar, ipso to isopropyl) |

| ~132 | C (Ar, ipso to thiazole) |

| ~127 | CH (Ar, meta to isopropyl) |

| ~126 | CH (Ar, ortho to isopropyl) |

| ~105 | C5 (Thiazole, CH) |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Mass Spectrometry

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation of the parent ion.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 4-(4-isopropylphenyl)thiazol-2-amine has not been identified. The following table lists the expected characteristic absorption bands based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (primary amine, two bands)[2] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretch (isopropyl) |

| 1650-1580 | Medium | N-H bend (primary amine)[2] |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch[2] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 4-(4-isopropylphenyl)thiazol-2-amine is not explicitly described in the available literature. However, the most probable synthetic route is the Hantzsch thiazole synthesis.[3][4]

Hantzsch Thiazole Synthesis

This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of 4-(4-isopropylphenyl)thiazol-2-amine, the likely precursors are 2-bromo-1-(4-isopropylphenyl)ethanone and thiourea.

Reaction Scheme:

Caption: Hantzsch synthesis of 4-(4-isopropylphenyl)thiazol-2-amine.

Generalized Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-isopropylphenyl)ethanone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Thiourea: Add thiourea (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a dilute aqueous solution of a base (e.g., sodium carbonate or sodium bicarbonate) to neutralize the hydrobromic acid formed.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(4-isopropylphenyl)thiazol-2-amine.

Experimental Workflow Diagram:

Caption: General workflow for Hantzsch thiazole synthesis.

Potential Biological Activity

While no specific biological activity data for 4-(4-isopropylphenyl)thiazol-2-amine has been reported, the 2-aminothiazole scaffold is known to exhibit a wide range of pharmacological properties.

Antimicrobial Activity

Many 2-aminothiazole derivatives have demonstrated significant antibacterial and antifungal activities.[5][6][7] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Further screening of 4-(4-isopropylphenyl)thiazol-2-amine against a panel of pathogenic bacteria and fungi is warranted.

Cytotoxic Activity

Thiazole-containing compounds have been extensively investigated for their potential as anticancer agents.[5][8][9] Their cytotoxic effects are often attributed to the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. The cytotoxic potential of 4-(4-isopropylphenyl)thiazol-2-amine against various cancer cell lines could be a promising area of investigation.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized cellular targets and outcomes of 2-aminothiazoles.

Conclusion

4-(4-isopropylphenyl)thiazol-2-amine (CAS 108481-92-1) is a 2-aminothiazole derivative for which comprehensive characterization data is not yet publicly available. This guide has compiled the existing information and provided predicted data and generalized experimental protocols based on established chemical principles and the analysis of related compounds. The presented information serves as a valuable resource for researchers interested in the synthesis, characterization, and evaluation of the biological potential of this and similar molecules. Further experimental work is necessary to fully elucidate the physicochemical properties, spectroscopic profile, and pharmacological activities of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-(4-isopropylphenyl)- thiazole (108481-92-1) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Biological Activity Screening of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine and its Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the biological activities of 4-phenyl-thiazol-2-ylamine derivatives, with a focus on the potential of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine as a lead compound. While specific data for the isopropyl derivative is limited, this whitepaper synthesizes the significant body of research on structurally related thiazole compounds, which have demonstrated a wide spectrum of pharmacological activities. Thiazole-based compounds are recognized for their therapeutic potential, being integral to numerous FDA-approved drugs.[1] This guide will detail the antimicrobial, anticancer, and anti-inflammatory properties of this class of compounds, presenting quantitative data, comprehensive experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to 4-Phenyl-Thiazol-2-Ylamine Derivatives

The thiazole ring is a fundamental heterocyclic scaffold in medicinal chemistry, known to impart a diverse range of biological activities.[1][2] Its derivatives have been extensively explored for applications as antioxidant, analgesic, antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents.[1][3] The core structure of 4-phenyl-thiazol-2-ylamine offers a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological profile. The presence of a phenyl ring at the 4-position and an amine group at the 2-position are key features for interaction with biological targets. Substitutions on the phenyl ring, such as the isopropyl group in this compound, can significantly influence the compound's potency and selectivity.

Synthesis of 4-Phenyl-Thiazol-2-Ylamine Derivatives

The general synthesis of 4-phenyl-thiazol-2-ylamine derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the reaction of a substituted acetophenone with thiourea in the presence of a halogen, such as iodine, which acts as a catalyst.

General Synthesis Workflow:

Caption: General synthesis of 4-phenyl-thiazol-2-ylamine derivatives.

Anticancer Activity

Derivatives of 4-phenyl-thiazol-2-ylamine have shown promising anticancer activity against various cancer cell lines. The mechanism of action is often associated with the inhibition of specific kinases or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF7 human breast adenocarcinoma cell line.

| Compound ID | Substituent | IC50 (µM) vs. MCF7 | Reference Compound | IC50 (µM) |

| p2 | 4-Hydroxybenzylidene | 10.5 | 5-Fluorouracil | 5.2 |

| 2h | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | 1.57 (Mean GI50) | - | - |

Data sourced from multiple studies.[4][5]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The anticancer activity of thiazole derivatives is often evaluated using the Sulforhodamine B (SRB) assay.[4]

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Test compounds dissolved in DMSO

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA), 10% w/v

-

Tris base solution (10 mM)

Procedure:

-

Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with distilled water and air dry. Add 100 µL of SRB solution to each well and stain for 10 minutes at room temperature.

-

Wash and Solubilize: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

SRB Assay Workflow:

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The antimicrobial efficacy is influenced by the nature and position of substituents on the phenyl ring.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 4-(4-bromophenyl)-thiazol-2-amine derivatives.

| Compound ID | Substituent | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. C. albicans | MIC (µM) vs. A. niger |

| p2 | 4-Hydroxybenzylidene | 16.1 | 16.1 | - | - |

| p3 | 4-(Dimethylamino)benzylidene | - | - | - | 16.2 |

| p6 | Naphthalen-1-ylmethylene | - | - | 15.3 | - |

Data sourced from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives.[4]

Experimental Protocol: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard laboratory method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Objective: To determine the MIC of the test compounds against various microbial strains.

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Microdilution Assay Workflow:

Caption: Workflow for MIC determination by microdilution.

Anti-inflammatory Activity

Certain thiazole derivatives have exhibited potent anti-inflammatory properties.[3] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Potential Signaling Pathway: NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key target for anti-inflammatory drug development. Some anti-inflammatory compounds exert their effects by preventing the phosphorylation and subsequent degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway:

Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[3]

Objective: To evaluate the anti-inflammatory effect of the test compounds on carrageenan-induced paw edema in rats.

Materials:

-

Wistar rats (150-200g)

-

Carrageenan solution (1% w/v in saline)

-

Test compounds

-

Standard drug (e.g., Ibuprofen)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: control, standard, and test groups.

-

Compound Administration: Administer the vehicle (control), standard drug, or test compounds orally or intraperitoneally.

-

Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The 4-phenyl-thiazol-2-ylamine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential in the fields of oncology, infectious diseases, and inflammation. While further investigation into the specific biological activities of this compound is warranted, the extensive research on analogous compounds provides a strong foundation for its development as a potential therapeutic agent. The experimental protocols and pathway diagrams presented in this whitepaper serve as a comprehensive guide for researchers aiming to explore the pharmacological potential of this promising class of compounds.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. wjpmr.com [wjpmr.com]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action for 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines the potential mechanism of action for 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine based on available scientific literature for structurally related compounds. As of December 2025, detailed mechanistic studies for this specific molecule are not extensively available in the public domain. The information presented herein is intended for research and informational purposes and should be interpreted with caution.

Executive Summary

This compound is a synthetic small molecule belonging to the 2-aminothiazole class. While its precise molecular mechanism of action has not been fully elucidated, its structural features and the established bioactivities of related analogs suggest potential therapeutic applications, primarily in oncology and infectious diseases. The 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The presence of the 4-isopropylphenyl group is likely to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially conferring target specificity and enhanced potency. This guide synthesizes the current understanding of 2-aminothiazole derivatives to propose a potential mechanistic framework for this compound.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-(4-isopropylphenyl)-1,3-thiazol-2-amine |

| CAS Number | 108481-92-1 |

| Molecular Formula | C12H14N2S |

| Molecular Weight | 218.32 g/mol |

| Appearance | Off-white to yellow powder |

| Solubility | Soluble in DMSO and methanol |

Proposed Biological Activities and Mechanisms of Action

Based on structure-activity relationship (SAR) studies of analogous 2-amino-4-phenylthiazole derivatives, this compound is predicted to exhibit activity in the following areas:

Anticancer Activity

The 2-aminothiazole core is a common feature in numerous anticancer agents. Derivatives have been shown to target a variety of proteins and signaling pathways crucial for cancer cell proliferation and survival.

Potential Molecular Targets:

-

Kinase Inhibition: Many 2-aminothiazole derivatives are potent inhibitors of various protein kinases involved in oncogenic signaling. These include, but are not limited to, Abl, Src, c-Kit, Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The isopropylphenyl moiety may influence the binding affinity and selectivity for the ATP-binding pocket of specific kinases.

-

Importin β1 (KPNB1) Inhibition: Some 2-aminothiazole derivatives have been identified as inhibitors of Importin β1, a key protein in the nuclear import pathway.[2] Inhibition of KPNB1 can disrupt the nuclear translocation of essential proteins for cancer cell growth and proliferation.[2]

-

SIRT2/EGFR Pathway Modulation: Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been shown to target both SIRT2 and EGFR, suggesting a potential dual-targeting mechanism that could lead to cancer cell death.[3]

-

Tubulin Polymerization Inhibition: The 2-aminothiazole scaffold has been incorporated into molecules designed to inhibit tubulin polymerization, a validated anticancer strategy.

Proposed Signaling Pathway Involvement:

Based on the potential targets, this compound could interfere with key cancer-related signaling pathways such as:

-

PI3K-Akt-mTOR Pathway: By inhibiting upstream kinases.

-

MAPK/ERK Pathway: Through inhibition of receptor tyrosine kinases or downstream kinases.

-

Cell Cycle Regulation: Via inhibition of CDKs.

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties.

Potential Molecular Targets:

-

Fungal 14α-demethylase (CYP51): This enzyme is a key component of the fungal ergosterol biosynthesis pathway and a well-established target for azole antifungals. The phenylthiazole moiety is present in some approved antifungal drugs.

-

Bacterial Enzymes: 2-aminothiazoles may target various essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

Proposed Mechanism of Action:

The compound could disrupt the integrity of the fungal cell membrane by inhibiting ergosterol synthesis or interfere with critical bacterial metabolic pathways, leading to bacteriostatic or bactericidal effects.

Role as a "Protein Degrader Building Block"

The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] In this context, the molecule would serve as a ligand that binds to a target protein of interest. This ligand would then be chemically linked to an E3 ubiquitin ligase ligand. The resulting PROTAC molecule would bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, the following experimental approaches are recommended:

Target Identification and Validation

-

Affinity Chromatography: Immobilize the compound on a solid support to capture binding proteins from cell lysates, followed by identification using mass spectrometry.

-

Thermal Shift Assays (DSF): Assess the ability of the compound to stabilize target proteins against thermal denaturation.

-

Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential targets and assess selectivity.

-

Competitive Binding Assays: Use a fluorescently labeled probe known to bind to a suspected target and measure the displacement by the compound.

Cellular Assays

-

Cell Viability and Proliferation Assays: Determine the cytotoxic and cytostatic effects on various cancer cell lines (e.g., MTT, SRB assays).

-

Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK) and the expression levels of proteins involved in apoptosis and cell cycle regulation following compound treatment.

-

Immunofluorescence Microscopy: Visualize the subcellular localization of target proteins and assess changes upon compound treatment.

-

Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains.

Conclusion and Future Directions

This compound is a compound of interest with a high potential for biological activity, likely in the realms of anticancer and antimicrobial research. While its specific mechanism of action remains to be fully characterized, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for proposing plausible molecular targets and signaling pathways. Future research should focus on a systematic evaluation of this compound's biological effects using the experimental approaches outlined in this guide. Such studies will be crucial for validating its therapeutic potential and paving the way for its further development as a standalone therapeutic agent or as a critical component of targeted protein degraders.

References

The Discovery and Synthesis of Novel Thiazole-2-ylamine Compounds: A Technical Guide for Drug Development Professionals

The thiazole ring is a foundational scaffold in medicinal chemistry, present in numerous biologically active compounds and approved pharmaceuticals.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, offers a versatile framework for developing novel therapeutic agents due to its unique electronic properties and amenability to diverse functionalization.[2][3][4] Thiazole-2-ylamine derivatives, in particular, have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[5][6][7] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thiazole-2-ylamine compounds, presenting detailed experimental protocols, structured data, and key mechanistic insights.

I. Synthesis of Thiazole-2-ylamine Derivatives

The construction of the thiazole-2-ylamine core is most prominently achieved through the Hantzsch thiazole synthesis. This classical method, known for its reliability and simplicity, involves the condensation of an α-haloketone with a thiourea derivative.[2][8][9] Other notable methods include the Cook-Heilborn synthesis, which produces 5-aminothiazoles from α-aminonitriles, and the Gabriel synthesis for 2,5-disubstituted thiazoles.[9][10][11] Modern approaches often employ green chemistry principles, utilizing microwave assistance or environmentally benign solvents to improve efficiency and sustainability.[12]

General Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole Derivatives

This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives, a common starting point for further functionalization.[8][13]

Materials:

-

Appropriate α-bromoacetophenone derivative

-

Thiourea

-

Ethanol

-

Concentrated Ammonia (for basification)

-

Stir bar and magnetic stir plate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the selected α-bromoacetophenone derivative (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8]

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the 2-aminothiazole derivative should form.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.

-

Neutralization: To obtain the free base, suspend the hydrobromide salt in water and add concentrated ammonia dropwise until the solution is basic.

-

Final Product Collection: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the final 2-aminothiazole product.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[8][14]

II. Therapeutic Potential and Biological Activity

Thiazole-2-ylamine derivatives have demonstrated efficacy against a wide range of biological targets, underscoring their therapeutic potential.

-

Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][15] Their mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[3][5] For instance, thiazol-2-yl amine has been identified as a potent and selective inhibitor of Janus Kinase 2 (JAK2), a key target in myeloproliferative disorders.[16][17] Some compounds have shown IC50 values in the low micromolar and even nanomolar range against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[15]

-

Antimicrobial Activity: The scaffold is also prominent in the development of new antimicrobial agents.[14][18] These compounds can target essential bacterial enzymes. For example, certain derivatives have shown inhibitory activity against Enoyl ACP reductase, an enzyme vital for fatty acid synthesis in bacteria.[14] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with potent compounds showing activity at low µg/mL levels against strains like E. coli, S. aureus, and P. aeruginosa.[14][18]

-

Other Activities: Beyond cancer and infectious diseases, these compounds have been investigated as anti-inflammatory, antidiabetic, anticonvulsant, and antiviral agents.[7][19] A notable example includes their function as antagonists for the human adenosine A3 receptor, with some derivatives showing subnanomolar binding affinity.[4]

III. Signaling Pathways and Mechanism of Action

The biological effects of thiazole-2-ylamine compounds are often attributed to their ability to interact with and inhibit specific enzymes, particularly kinases. Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, and their dysregulation is a hallmark of many diseases, including cancer.[3][5]

Thiazole-2-ylamine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of a target kinase. This binding event prevents the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling cascade that promotes cell growth, proliferation, and survival.

IV. Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized compounds, a cascade of biological assays is typically employed.

Anticancer Activity: MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well plates

-

Thiazole-2-ylamine compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the thiazole compounds in the cell culture medium. Replace the old medium with the medium containing the diluted compounds and incubate for a specified period (e.g., 48 or 72 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) from the dose-response curve.[15]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Protocol

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Thiazole-2-ylamine compounds dissolved in a suitable solvent

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the thiazole compounds in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14][18]

V. Data Presentation: Biological Activity of Novel Derivatives

The following tables summarize quantitative data for selected novel thiazole-2-ylamine compounds, showcasing their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference(s) |

| 4c | 2-(4-hydroxybenzylidene)hydrazinyl substituent | MCF-7 | 2.57 ± 0.16 | [15] |

| 4c | 2-(4-hydroxybenzylidene)hydrazinyl substituent | HepG2 | 7.26 ± 0.44 | [15] |

| 90 | Pyrazole, naphthalene rings | Several liver cancer cells | 0.11 | [1] |

| 91a | Pyrazole, naphthalene rings, methoxy group | HeLa | 0.86 | [1] |

| 91b | Pyrazole, naphthalene rings, methoxy group | HeLa | 0.95 | [1] |

| 55 | N-(3-Chlorobenzoyl) at N-2 | - | - | [13] |

Note: The therapeutic index for compound 55 was reported as ~300.[13]

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Modification | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |

| 8C | N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-trifluoromethyl)phenyl) | E. coli | 6.25 | [14] |

| 8C | N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-trifluoromethyl)phenyl) | S. typhi | 25 | [14] |

| 8C | N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-trifluoromethyl)phenyl) | P. aeruginosa | 25 | [14] |

| 57-60 | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl) | P. aeruginosa | 15.625 - 31.25 | [18][20] |

| 15 | Thiophene substituent | E. coli, P. aeruginosa, S. aureus | 5 - 10 | [20] |

| 55 | N-(3-Chlorobenzoyl) at N-2 | M. tuberculosis | 0.024 µM (0.008 µg/mL) | [13] |

VI. Conclusion

The thiazole-2-ylamine scaffold remains a highly productive and "privileged" structure in the field of drug discovery.[2] The versatility of its synthesis, particularly through the robust Hantzsch reaction, and the diverse range of biological activities exhibited by its derivatives continue to drive research.[2][7] The data clearly indicate that modifications at various positions of the thiazole ring can lead to highly potent and selective agents against cancer, microbial infections, and other diseases. This guide has provided a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action for this important class of compounds, intended to serve as a valuable resource for facilitating the continued development of novel thiazole-2-ylamine-based therapeutics.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. bepls.com [bepls.com]

- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the therapeutic potential of 4-phenylthiazol-2-amines

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of these compounds, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate their effects. We present a comprehensive review of the quantitative data, detailed experimental protocols, and key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of 4-phenylthiazol-2-amine have shown significant promise as anticancer agents, with cytotoxic effects observed across a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 4-phenylthiazol-2-amine derivatives against several cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [1][2][3] |

| A549 (Lung) | 21.33 | [2] | ||

| HeLa (Cervical) | 9.56 | [2] | ||

| Karpas299 (Lymphoma) | - | [3] | ||

| 5g | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 5.22 | [2] |

| A549 (Lung) | 30.56 | [2] | ||

| HeLa (Cervical) | 18.14 | [2] | ||

| Karpas299 (Lymphoma) | 25.93 | [2] | ||

| 10s | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (Gastric) | 0.36 - 0.86 | [4] |

| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with hydroxyimino group | A549 (Lung) | 5.42 | [5] |

| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with hydroxyimino group | A549 (Lung) | 2.47 | [5] |

| 27 | Ureido-substituted 4-phenylthiazole analog | HepG2 (Liver) | 0.62 | [1] |

| 17b | 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | Potent | [6][7] |

| 88 | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | HS 578T (Breast) | 0.8 | [7] |

Experimental Protocols

Synthesis of 4-Phenylthiazol-2-amine Derivatives:

A common synthetic route involves the Hantzsch thiazole synthesis.[8]

-

Step 1: Preparation of 2-amino-4-phenylthiazole. A mixture of a substituted acetophenone (e.g., 2-bromo-1-phenylethanone) (10 mmol), thiourea (20 mmol), and iodine (10 mmol) is refluxed in ethanol for 12 hours.[8]

-

Step 2: Purification. The reaction mixture is cooled, and the excess unreacted starting materials are removed by washing with diethyl ether. The crude product is then poured into an ammonium hydroxide solution and recrystallized from methanol to yield the 2-amino-4-phenylthiazole core.[8]

-

Step 3: Derivatization. The amino group of the thiazole can be further modified. For example, coupling with Boc-protected amino acids or dipeptides can be achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent and triethylamine (Et3N) as a base in chloroform. The Boc-protecting group is subsequently removed with trifluoroacetic acid.[8]

In Vitro Cytotoxicity Assay (MTT Assay): [4]

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Data Analysis: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Signaling Pathway: Tubulin Polymerization Inhibition

Several 4-phenylthiazol-2-amine derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by 4-phenylthiazol-2-amine derivatives.

Antimicrobial and Antifungal Activity

The 4-phenylthiazol-2-amine scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 3e | Staphylococcus aureus | 31.25 | [9] |

| Candida albicans | 7.81 | [9] | |

| 121d | Methicillin-resistant S. aureus (MRSA) | 4 | [7] |

| Escherichia coli | 8 | [7] | |

| Oxazole-containing derivative | Mycobacterium tuberculosis H37Ra | 3.13 | [10] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): [7]

-

Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Certain 4-phenylthiazol-2-amine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the MyD88 signaling pathway.

Experimental Protocols

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model): [11][12]

-

Animal Model: Wistar rats or albino mice are used.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized edema.

-

Measurement of Paw Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway: MyD88 Inhibition

Myeloid differentiation primary response 88 (MyD88) is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation. Certain 4-phenylthiazol-2-amine analogues have been identified as inhibitors of MyD88 homodimerization, thereby blocking downstream inflammatory signaling.[13][14][15]

Caption: Inhibition of the MyD88-dependent inflammatory signaling pathway.

Neuroprotective Effects

Emerging evidence suggests that 4-phenylthiazol-2-amine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Experimental Protocols

In Vivo Neuroprotection Assay (Amyloid-β Induced Oxidative Stress Model): [16]

-

Animal Model: C57BL/6 mice are used.

-

Compound Administration: The test compound (e.g., N-adamantyl-4-methylthiazol-2-amine) is administered to the mice.

-

Induction of Neurotoxicity: Amyloid-β (Aβ) peptides are injected into the hippocampus to induce oxidative stress and neuronal damage.

-

Biochemical Analysis: After a specific period, the hippocampi are collected and analyzed for markers of oxidative stress (e.g., malondialdehyde, reactive oxygen species), inflammation (e.g., TNF-α, IL-1β), and apoptosis.

-

Data Analysis: The levels of these markers in the treated groups are compared to the Aβ-treated control group to assess the neuroprotective effects of the compound.

Signaling Pathway: Neuroprotection

The neuroprotective effects of some 4-phenylthiazol-2-amines are mediated through the upregulation of the Nrf2/HO-1 pathway, which plays a critical role in the cellular antioxidant response.

Caption: Neuroprotective mechanism via the Nrf2/HO-1 signaling pathway.

This technical guide provides a consolidated overview of the therapeutic potential of 4-phenylthiazol-2-amines. The versatility of this scaffold, coupled with the growing body of evidence supporting its efficacy in various disease models, underscores its importance in modern drug discovery. Further research into structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutics based on this promising chemical entity.

References

- 1. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 13. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a substituted aminothiazole derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Thorough spectroscopic characterization is a critical step in the synthesis and identification of such novel compounds, ensuring purity and confirming the chemical structure. This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound, based on data from its unsubstituted analogue, 4-phenylthiazol-2-ylamine.

Predicted Spectroscopic Data

The data presented below is for 4-phenylthiazol-2-ylamine and serves as a baseline for predicting the spectra of this compound. The expected influence of the 4-isopropyl group will be noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ | ~4.0-5.0 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration. |

| Thiazole C5-H | ~6.7 | Singlet | 1H | Signal from the proton on the thiazole ring. |

| Phenyl H (ortho to thiazole) | ~7.7 | Doublet | 2H | Aromatic protons on the phenyl ring adjacent to the thiazole. |

| Phenyl H (meta to thiazole) | ~7.3 | Doublet | 2H | Aromatic protons on the phenyl ring. |

| Isopropyl -CH | ~3.0 | Septet | 1H | Methine proton of the isopropyl group. |

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H | Methyl protons of the isopropyl group. |

Data is estimated based on known values for 4-phenylthiazol-2-ylamine and standard substituent effects.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiazole C2 (-NH₂) | ~168 | Carbon attached to the amino group. |

| Thiazole C4 | ~140-150 | Carbon attached to the phenyl group. |

| Thiazole C5 | ~104-110 | Carbon bearing a hydrogen atom. |

| Phenyl C (ipso-thiazole) | ~132-135 | Carbon of the phenyl ring attached to the thiazole. |

| Phenyl C (ortho to thiazole) | ~126-129 | Aromatic carbons. |

| Phenyl C (meta to thiazole) | ~128-130 | Aromatic carbons. |

| Phenyl C (para-isopropyl) | ~145-155 | Carbon of the phenyl ring attached to the isopropyl group. |

| Isopropyl -CH | ~34 | Methine carbon of the isopropyl group. |

| Isopropyl -CH₃ | ~24 | Methyl carbons of the isopropyl group. |

Data is estimated based on known values for 4-phenylthiazol-2-ylamine and standard substituent effects.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄N₂S), the expected molecular weight is 218.32 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 218 | Molecular ion peak. |

| [M+H]⁺ | 219 | Protonated molecular ion, common in ESI and CI. |

| [M-CH₃]⁺ | 203 | Fragment corresponding to the loss of a methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3250 | Medium, often two bands |

| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |

| C-H Stretch (aliphatic) | 2960-2850 | Medium to strong |

| C=N Stretch (thiazole) | 1620-1580 | Medium to strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium to strong |

| C-N Stretch | 1350-1250 | Medium |

| C-S Stretch | 700-600 | Weak to medium |

Data is estimated based on known values for 2-aminothiazole derivatives.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Sample Preparation

References

Technical Guide: Solubility Profile of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a substituted aminothiazole derivative. The thiazole ring and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the solubility of such compounds in various solvents is fundamental for drug discovery and development processes, including synthesis, purification, formulation, and in-vitro/in-vivo testing. This document provides a technical overview of the predicted solubility of this compound and a detailed experimental protocol for its quantitative determination.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by its polarity and the principle of "like dissolves like." The structure of this compound contains both nonpolar (the isopropyl-phenyl group) and polar (the aminothiazole moiety) features. The presence of the amino group and the nitrogen and sulfur heteroatoms in the thiazole ring allows for hydrogen bonding with protic solvents. However, the bulky nonpolar isopropyl-phenyl group will significantly influence its solubility in nonpolar organic solvents.

Based on these structural characteristics, a qualitative solubility profile in common laboratory solvents is predicted below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Formula | Type | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | The large nonpolar isopropyl-phenyl group is expected to dominate, limiting solubility in highly polar water despite the potential for some hydrogen bonding. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | The combination of a polar hydroxyl group and a nonpolar ethyl group in ethanol should effectively solvate both the polar aminothiazole and the nonpolar isopropyl-phenyl moieties. |

| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding and solvating both polar and nonpolar regions of the molecule. |

| Isopropanol | C₃H₇OH | Polar Protic | Soluble | Isopropanol's properties are intermediate between ethanol and more nonpolar alcohols, suggesting good solubility. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions and should effectively dissolve the compound. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | Acetonitrile is a polar aprotic solvent that is a good solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent with a strong capacity for dissolving organic molecules. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.[1][2][3][4]

Principle

An excess amount of the solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[4] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-